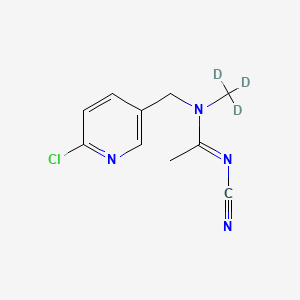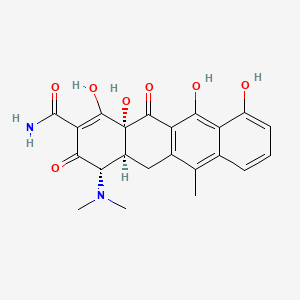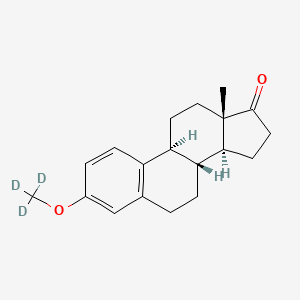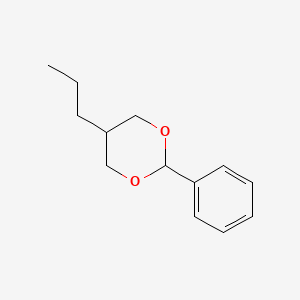
Isethionato de cocoílo de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-butanoyloxyethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to an ethane backbone, which is further substituted with a butanoyloxy group
Aplicaciones Científicas De Investigación
Sodium;2-butanoyloxyethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
- Role : It lowers the surface tension of water, making the cleanser easier to spread during washing. By bonding with both water and oil, it helps remove dirt, oil, and makeup from the skin .
- Resulting Changes : The micelles trap oil and dirt, preventing them from redepositing on the skin. When rinsed, these micelles carry away impurities, leaving the skin clean .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Sodium Cocoyl Isethionate functions as a surfactant, which reduces the surface tension of a liquid, making it an excellent component for both cleansing and hair conditioning . It interacts with both oil and water, allowing them to mix, which is crucial in the removal of dirt and oil from the skin and hair .
Cellular Effects
Sodium Cocoyl Isethionate has a significant impact on various types of cells, particularly skin cells. It is known for creating a rich lather that does not dry out or irritate the skin upon application . It effectively removes dirt, oil, and makeup residue from the skin, safeguarding the natural moisture barrier and preserving hydration levels .
Molecular Mechanism
The molecular mechanism of Sodium Cocoyl Isethionate involves its ability to mix with oils to lift dirt off the face, helping to rinse away any residue leftover from the day . It is a gentle surfactant, so it has a reduced risk of skin irritation .
Temporal Effects in Laboratory Settings
It is known to be stable in a pH range of 6-8 .
Dosage Effects in Animal Models
There is limited information available on the effects of Sodium Cocoyl Isethionate at different dosages in animal models. It has been found to be slightly to practically non-toxic, with an oral LD50 of 4330mg/kg for rats .
Metabolic Pathways
It is known that Sodium Cocoyl Isethionate is derived from the fatty acids found in isethionic acid and coconut oil .
Transport and Distribution
Sodium Cocoyl Isethionate is a surfactant, which means it can reduce the surface tension of a liquid, allowing it to mix with both oil and water . This property allows it to be distributed within cells and tissues, where it can interact with both hydrophilic and hydrophobic molecules.
Subcellular Localization
As a surfactant, it is likely to be found wherever there are cell membranes, as these structures contain both hydrophilic and hydrophobic regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-butanoyloxyethanesulfonate typically involves the reaction of 2-hydroxyethanesulfonic acid with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 2-hydroxyethanesulfonic acid and the acyl chloride group of butanoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: A polar aprotic solvent like dichloromethane
Catalyst: A base such as sodium hydroxide or pyridine
Industrial Production Methods
On an industrial scale, the production of sodium;2-butanoyloxyethanesulfonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-butanoyloxyethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The butanoyloxy group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and corresponding reduced products.
Substitution: Various substituted sulfonates depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium 2-ethylhexyl sulfate
- Sodium sulfinates
Uniqueness
Sodium;2-butanoyloxyethanesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
sodium;2-butanoyloxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCVLBWWXVCEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)







